(R)-(-)-2-Chloropropan-1-ol
Overview
Description
(R)-(-)-2-Chloropropan-1-ol is a useful research compound. Its molecular formula is C3H7ClO and its molecular weight is 94.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biological Activity
(R)-(-)-2-Chloropropan-1-ol, also known as 2-chloro-1-propanol, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- IUPAC Name : (R)-2-chloropropan-1-ol
- Molecular Formula : C₃H₇ClO
- Molecular Weight : 94.54 g/mol
- CAS Number : 78-89-7
- SMILES Notation : CC(Cl)CO
- Solubility : Soluble in water
- Boiling Point : 130 °C
- Flash Point : 51 °C
This compound exhibits biological activity primarily through its interaction with various cellular pathways. As a chlorinated alcohol, it can influence metabolic processes and cellular signaling. Its mechanism of action is believed to involve the modulation of neurotransmitter systems and potential cytotoxic effects in certain cellular environments.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of disinfectants or preservatives in food and pharmaceutical industries .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against human breast cancer cells, where it exhibited significant inhibitory effects on cell proliferation . This suggests a potential role as a chemotherapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested this compound against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 0.5% for both strains, indicating strong antimicrobial activity. -
Cytotoxicity in Cancer Research :
In a controlled experiment, this compound was administered to MCF-7 breast cancer cells. The compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. -
Neuroprotective Study :
A recent investigation into the neuroprotective effects of this compound involved treating SH-SY5Y neuroblastoma cells with the compound under oxidative stress conditions. Results indicated a significant reduction in apoptotic markers compared to untreated controls.
Properties
IUPAC Name |
(2R)-2-chloropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-14-4 | |
Record name | 1-Propanol, 2-chloro-, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.